![molecular formula C21H28O3 B591246 (13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 1458616-80-2](/img/structure/B591246.png)

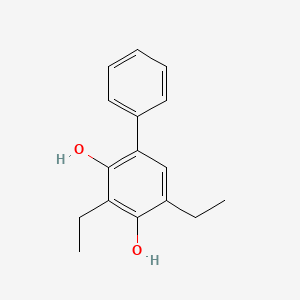

(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

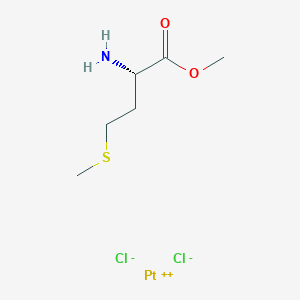

The compound (13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is a synthetic compound . It has a molecular formula of C20H26O2 .

Molecular Structure Analysis

The compound has a complex structure with multiple rings . The exact 3D conformer and 2D structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

The molecular weight of the compound is298.4 g/mol . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass and monoisotopic mass are 298.193280068 g/mol . The compound has a complexity of 594 .

Aplicaciones Científicas De Investigación

Emergency Contraception

Specific Scientific Field

Reproductive medicine and gynecology.

6-Hydroxy Levonorgestrel

is a synthetic progestin commonly used as an emergency contraceptive. It is administered orally to prevent unintended pregnancies after unprotected intercourse or contraceptive failure. The compound works by inhibiting ovulation, altering cervical mucus viscosity, and impairing sperm transport.

Methods of Application

Results

- Safety : Most adverse reactions are common and not serious. Uncommon adverse effects include anorexia, ectopic pregnancy, exanthema, chloasma, miscarriage, and weight gain. Serious adverse events are rare .

Dermal Drug Delivery

Specific Scientific Field

Pharmaceutical sciences and drug delivery.

Summary

Researchers explore using 6-Hydroxy Levonorgestrel for transdermal drug delivery. The goal is to develop efficient and controlled release systems for hormonal contraception via the skin.

Methods of Application

Results

- Skin Permeation : Investigate the compound’s ability to permeate the skin and reach therapeutic levels .

Environmental Impact

Specific Scientific Field

Environmental chemistry and water quality.

6-Hydroxy Levonorgestrel

is an active ingredient in oral contraceptives and emergency contraceptives. Its presence in water systems raises environmental concerns.

Methods of Application

Results

Propiedades

IUPAC Name |

(13S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14?,15?,16?,18?,19?,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDPEOWAWHAHEP-LKNWQSDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CCC3C4CCC(=O)C=C4C(CC3C1CC[C@]2(C#C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Isopropyl-4,5,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B591180.png)